molecular formula C3H10N2O6P2S B14243321 [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) CAS No. 499136-43-5

[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)

Cat. No.: B14243321
CAS No.: 499136-43-5
M. Wt: 264.14 g/mol
InChI Key: CWAWXJOGSHCTHX-UHFFFAOYSA-N
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Description

[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamimidoylsulfanyl group attached to an ethane backbone, which is further connected to two phosphonic acid groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of a carbamimidoyl chloride with a thiol to form the carbamimidoylsulfanyl intermediate. This intermediate is then reacted with an ethane-1,1-diyl bis(phosphonic acid) precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the carbamimidoylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like thionyl chloride or phosphorus trichloride can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for specific applications.

Scientific Research Applications

Chemistry

In chemistry, [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biology, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and as a probe for studying metalloproteins.

Medicine

In medicine, [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) is investigated for its potential as a therapeutic agent. Its phosphonic acid groups can mimic phosphate groups in biological systems, making it a candidate for drug development targeting enzymes that interact with phosphate-containing substrates.

Industry

Industrially, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and as a flame retardant.

Mechanism of Action

The mechanism of action of [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, inhibiting metalloproteins and enzymes that require metal cofactors for their activity. This binding can disrupt the normal function of these proteins, leading to various biological effects. Additionally, the carbamimidoylsulfanyl group can interact with thiol-containing proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)
  • [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) derivatives
  • Phosphonic acid analogs

Uniqueness

Compared to similar compounds, [2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid) stands out due to its unique combination of functional groups. The presence of both carbamimidoylsulfanyl and phosphonic acid groups allows for a broader range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

499136-43-5

Molecular Formula

C3H10N2O6P2S

Molecular Weight

264.14 g/mol

IUPAC Name

(2-carbamimidoylsulfanyl-1-phosphonoethyl)phosphonic acid

InChI

InChI=1S/C3H10N2O6P2S/c4-3(5)14-1-2(12(6,7)8)13(9,10)11/h2H,1H2,(H3,4,5)(H2,6,7,8)(H2,9,10,11)

InChI Key

CWAWXJOGSHCTHX-UHFFFAOYSA-N

Canonical SMILES

C(C(P(=O)(O)O)P(=O)(O)O)SC(=N)N

Origin of Product

United States

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